![molecular formula C19H18N4O2S2 B2568650 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide CAS No. 1252824-92-2](/img/structure/B2568650.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The process involves heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Potent Dual Inhibitors
A study highlights the synthesis and evaluation of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway of DNA synthesis. The most potent dual inhibitor exhibited significant inhibitory activities, indicating its potential as a therapeutic agent in cancer treatment due to its ability to target two critical enzymes simultaneously (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural Analyses and Conformations
Several studies have focused on the crystal structures of compounds structurally related to the requested compound, providing insights into their molecular conformations and the potential interactions with biological targets. These analyses reveal the folded conformation of molecules and the inclination angles between the pyrimidine and benzene rings, which are critical for understanding how these compounds might interact with their targets (Subasri et al., 2017).
Antitumor Activities
Research has been conducted on the synthesis and evaluation of antitumor activities of new derivatives, showing that some compounds display potent anticancer activity comparable to standard treatments on various human cancer cell lines. This suggests their potential for development into new anticancer drugs (Hafez & El-Gazzar, 2017).
Synthetic Pathways and Molecular Docking
Studies also delve into the synthetic pathways for creating these compounds and their derivatives, along with molecular docking analyses to assess their antiviral potency against specific targets such as SARS-CoV-2 protein. This research avenue is critical for the development of new antiviral drugs, particularly in response to global health crises like the COVID-19 pandemic (Mary et al., 2020).
Antimicrobial Properties
Explorations into the antimicrobial activities of synthesized compounds have shown promising results against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents. These findings are crucial for addressing the increasing resistance to existing antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-3-8-23-18(25)17-15(7-9-26-17)22-19(23)27-12-16(24)21-14-6-4-5-13(10-14)11-20/h4-7,9-10H,2-3,8,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNOXCZRMLNBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)
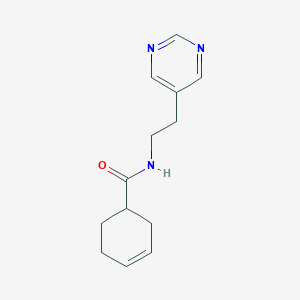
![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B2568578.png)
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)
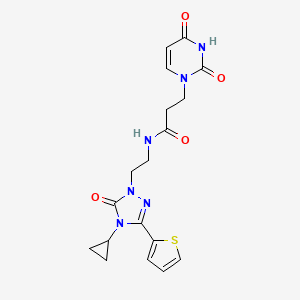
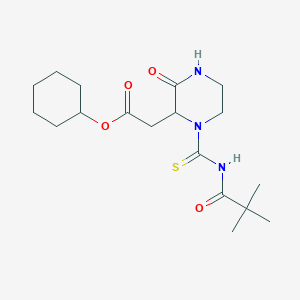
![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2568583.png)
![N-cyclopentyl-4-[2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2568584.png)
![2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2568585.png)
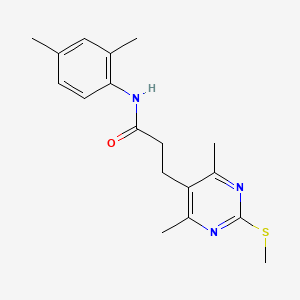
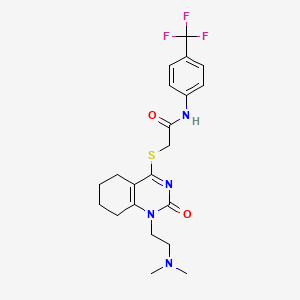
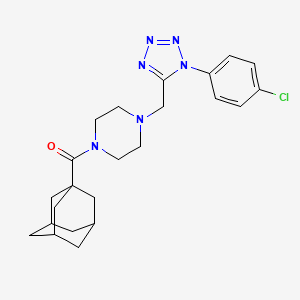
![ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2568589.png)